molecular formula C18H15N3O2S B4612086 2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B4612086
M. Wt: 337.4 g/mol
InChI Key: KFEWDAUKBLVJTL-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.08849790 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized compounds related to "2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one" to evaluate their antimicrobial efficacy. These compounds have shown promising results against a range of bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents. For instance, one study synthesized a series of quinolines, thiazolo[3,2-a]pyrimidines, thiadiazolo[3,2-a]pyrimidines, and triazolo[3,4-b][1,3,4]thiadiazepines, demonstrating significant antimicrobial activity against various strains, including E. coli and A. niger (Seema Sahi & S. Paul, 2016). Another study focused on the synthesis and characterization of imino-4-methoxyphenol thiazole derived Schiff base ligands, showing moderate activity against bacteria and fungi (H. M. Vinusha et al., 2015).

Pharmacological Applications

Research into the pharmacological properties of compounds related to "this compound" has uncovered a variety of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. One study synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic and anti-inflammatory activities, finding compounds with significant potential compared to standard treatments (V. Alagarsamy et al., 2011). Another study synthesized newer thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones as potential anticonvulsant agents, identifying compounds with promising activity (Archana. et al., 2002).

Synthesis of Bioactive Compounds

Research also focuses on the synthesis of various bioactive compounds using "this compound" as a precursor or related structures. These compounds have been evaluated for their potential in treating various diseases, including tuberculosis and cancer, as well as their antioxidant properties. For example, a study on the synthesis and preliminary cytotoxicity of 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles showed potent activity against several cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Choodamani B et al., 2021).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-23-13-9-6-12(7-10-13)8-11-16-20-21-17(22)14-4-2-3-5-15(14)19-18(21)24-16/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEWDAUKBLVJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
Reactant of Route 6
2-[2-(4-methoxyphenyl)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.